Terodiline

cardiac electrophysiology hERG inhibition QT prolongation risk

Terodiline (CAS 15793-40-5) is a secondary amine antispasmodic agent that possesses both anticholinergic and calcium channel antagonist properties, which effectively reduce abnormal bladder contractions caused by detrusor instability. The compound blocks hERG potassium current with an IC50 of 375 nM and is recognized as an M1-selective muscarinic acetylcholine receptor (mAChR) antagonist.

Molecular Formula C20H27N
Molecular Weight 281.4 g/mol
CAS No. 15793-40-5
Cat. No. B098686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerodiline
CAS15793-40-5
SynonymsN-tert-butyl-1-methyl-3,3-diphenylpropylamine
N-tert-butyl-3,3-diphenyl-1-methylpropylamine
TD 758
TD-758
terodiline
terodiline hydrochloride
Molecular FormulaC20H27N
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C
InChIInChI=1S/C20H27N/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21H,15H2,1-4H3
InChIKeyUISARWKNNNHPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terodiline (CAS 15793-40-5) Procurement Guide: Dual-Mechanism Antispasmodic for Urinary Incontinence Research


Terodiline (CAS 15793-40-5) is a secondary amine antispasmodic agent that possesses both anticholinergic and calcium channel antagonist properties, which effectively reduce abnormal bladder contractions caused by detrusor instability . The compound blocks hERG potassium current with an IC50 of 375 nM and is recognized as an M1-selective muscarinic acetylcholine receptor (mAChR) antagonist . Terodiline exhibits a terminal half-life of approximately 56 hours in healthy adults and demonstrates high plasma protein binding (unbound fraction: 0.08%) [1]. Clinically, terodiline was investigated and utilized for the management of urinary frequency and urge incontinence before its market withdrawal in 1991 due to cardiovascular safety concerns including QT interval prolongation and torsades de pointes [2].

Why Terodiline Cannot Be Interchanged with Oxybutynin, Flavoxate, or Tolterodine: Differential Evidence Overview


Terodiline occupies a unique pharmacological niche that cannot be substituted by structurally related urinary incontinence agents. Unlike pure anticholinergics (tolterodine) or agents with weak calcium channel activity (oxybutynin IC50 = 44.4 μM at nitrendipine sites), terodiline demonstrates balanced dual-mechanism activity [1]. Critically, terodiline exhibits M1 muscarinic receptor selectivity (11-fold over M2, 19-fold over M3) that differs markedly from non-selective agents such as oxybutynin . Furthermore, terodiline displays a substantially longer elimination half-life (56 hours) compared to oxybutynin (2-3 hours) and flavoxate (1-2 hours), which profoundly alters dosing considerations and steady-state accumulation profiles [2]. The cardiac ion channel inhibition profile of terodiline is also distinct: it inhibits hERG/IKr with an IC50 of 0.5 μM (375 nM), which is approximately 24-fold more potent than S-oxybutynin for the same current and directly explains its unique cardiotoxicity liability absent in comparators [3]. These multidimensional differences render terodiline pharmacologically non-interchangeable with any single in-class alternative.

Terodiline Differential Evidence: Quantitative Comparison Data for Research Procurement Decisions


Cardiac Potassium Channel (IKr/hERG) Inhibition: Terodiline vs. S-Oxybutynin

Terodiline exhibits markedly greater inhibition of the cardiac rapidly-activating delayed rectifier potassium current (IKr/hERG) compared to S-oxybutynin. This difference underlies terodiline's well-documented proarrhythmic liability and its subsequent market withdrawal, making it a critical differentiation point for researchers studying drug-induced QT prolongation or screening compounds for cardiac safety [1].

cardiac electrophysiology hERG inhibition QT prolongation risk urinary incontinence

Transient Outward Potassium Current (Ito) Inhibition: Terodiline vs. S-Oxybutynin

In rabbit ventricular myocytes, terodiline demonstrates substantially more potent inhibition of the transient outward potassium current (Ito) than S-oxybutynin at both tested concentrations, contributing to its distinct effects on action potential duration and repolarization [1].

cardiac myocyte electrophysiology potassium current inhibition action potential plateau ventricular repolarization

Clinical Efficacy in Urinary Frequency and Incontinence: Terodiline vs. Flavoxate

In a multicenter double-blind randomized controlled trial of 199 patients with urinary frequency or residual urine sensation, terodiline hydrochloride demonstrated statistically superior clinical outcomes compared to flavoxate hydrochloride across multiple endpoints, including global improvement, daily urinary frequency reduction, and incontinence improvement [1].

overactive bladder urinary frequency reduction double-blind RCT clinical trial

Daily Urinary Frequency Reduction: Terodiline vs. Flavoxate

Terodiline produces a significantly greater reduction in average daily urinary frequency compared to flavoxate, representing a nearly three-fold greater therapeutic effect on this key patient-reported outcome [1].

urinary frequency micturition frequency clinical endpoint overactive bladder

M1 Muscarinic Receptor Subtype Selectivity Profile

Terodiline demonstrates M1-selective muscarinic receptor antagonism, a pharmacological profile that distinguishes it from non-selective anticholinergic agents such as oxybutynin. This subtype selectivity may inform differential therapeutic or adverse effect profiles .

muscarinic receptor M1 selectivity mAChR antagonism receptor pharmacology

Stereoselective Cardiotoxicity: R(+)-Enantiomer vs. S(-)-Enantiomer of Terodiline

The QT-prolonging and proarrhythmic effects of racemic terodiline are exclusively attributable to the R(+)-enantiomer, whereas the S(-)-enantiomer does not prolong the QTc interval at the dose studied. This stereoselective cardiotoxicity profile is a defining characteristic that distinguishes terodiline from other chiral urinary incontinence agents [1].

stereoselective pharmacology QT prolongation enantiomer-specific toxicity cardiac safety

Terodiline Procurement Application Scenarios: Research Use Cases Supported by Differential Evidence


Cardiac Ion Channel Pharmacology and Safety Screening Research

Terodiline serves as a potent positive control compound for hERG/IKr potassium channel inhibition assays (IC50 = 0.5 μM/375 nM), enabling researchers to establish assay sensitivity and validate screening platforms for drug-induced QT prolongation liability . Its 24-fold greater IKr inhibitory potency relative to S-oxybutynin makes it a preferred reference compound for cardiac electrophysiology studies requiring robust, reproducible potassium current blockade. Researchers investigating the mechanisms of drug-induced torsades de pointes or conducting safety pharmacology evaluations per ICH S7B guidelines may specifically source terodiline as a well-characterized proarrhythmic reference agent.

Stereoselective Drug Toxicity and Enantiomer-Specific Pharmacology Studies

Terodiline represents one of the most thoroughly documented examples of stereospecific drug toxicity in the pharmacovigilance literature, with the R(+)-enantiomer exclusively responsible for QT prolongation (+19 ms vs. placebo baseline) while the S(-)-enantiomer produces no measurable QTc effect (0 ms change) . This stereoselective cardiotoxicity profile makes terodiline an invaluable reference compound for academic and industrial researchers studying enantiomer-specific drug safety, chiral pharmacology, and the molecular determinants of drug-induced arrhythmias. Investigators developing chirally pure analogs or validating in silico toxicity prediction models would specifically procure terodiline for comparative studies.

Overactive Bladder and Detrusor Instability Preclinical Model Validation

Terodiline provides a validated reference standard for preclinical studies of detrusor hyperreflexia and urinary incontinence. In placebo-controlled crossover trials, terodiline (25 mg bid) increased maximum cystometric bladder capacity by 52% and bladder volume at first urge by 55% in neurological patients with detrusor hyperreflexia . Additionally, terodiline reduced the amplitude of involuntary bladder contractions by 27% . Researchers validating animal models of overactive bladder or screening novel compounds for urinary incontinence indications may select terodiline as a positive control based on its quantitatively established efficacy on urodynamic parameters.

Muscarinic Receptor Subtype Selectivity and Functional Pharmacology Research

Terodiline offers a well-characterized M1-selective muscarinic receptor antagonist profile (Kb M1 = 15 nM; 11-fold selectivity over M2, 19-fold selectivity over M3) that distinguishes it from non-selective agents such as oxybutynin . This subtype selectivity profile makes terodiline a valuable research tool for pharmacologists investigating muscarinic receptor subtype-specific signaling pathways, differential tissue responses, and the structure-activity relationships governing mAChR subtype selectivity. Investigators studying the functional consequences of M1-preferring antagonism in bladder versus salivary gland or cardiac tissues would specifically procure terodiline for comparative pharmacology experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terodiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.